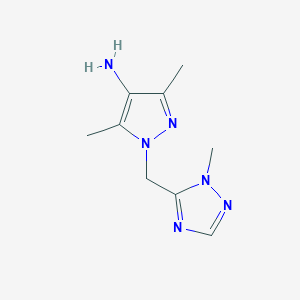

3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine

Beschreibung

This compound belongs to the class of 1H-pyrazol-4-amine derivatives, characterized by a pyrazole core substituted at the 1-position with a (1-methyl-1H-1,2,4-triazol-5-yl)methyl group and at the 3,5-positions with methyl groups. Its molecular formula is C₁₀H₁₅N₇, with a molecular weight of 233.29 g/mol.

Eigenschaften

Molekularformel |

C9H14N6 |

|---|---|

Molekulargewicht |

206.25 g/mol |

IUPAC-Name |

3,5-dimethyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C9H14N6/c1-6-9(10)7(2)15(13-6)4-8-11-5-12-14(8)3/h5H,4,10H2,1-3H3 |

InChI-Schlüssel |

YHKJQXXLOCYUFO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1CC2=NC=NN2C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with 1-methyl-1h-1,2,4-triazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1-((1-methyl-1h-1,2,4-triazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The primary structural variations among pyrazol-4-amine analogs involve substitutions at the 1-position (R₁) and 3,5-positions (R₂, R₃). Below is a comparative analysis of key derivatives:

Key Observations

Polarity and Solubility :

- The target compound’s triazole ring increases polarity compared to alkyl (e.g., isopropyl) or simple aryl (e.g., benzyl) substituents, likely improving aqueous solubility .

- Halogenated analogs (e.g., 2-chlorobenzyl) exhibit higher logP values, favoring membrane permeability but reducing solubility .

Biological Activity: Triazole-containing derivatives are frequently explored in kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets . Benzyl-substituted analogs (e.g., 2-methylphenyl or 3-phenoxyphenyl) show stronger antimicrobial and anticancer activity, attributed to enhanced π-π stacking with hydrophobic enzyme pockets .

Synthetic Accessibility :

- The target compound’s synthesis involves reductive amination between pyrazol-4-amine precursors and triazole-containing aldehydes, a method shared with other derivatives (e.g., benzyl analogs) .

- Halogenated derivatives require additional steps for introducing halogens, increasing synthetic complexity .

Biologische Aktivität

3,5-Dimethyl-1-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)-1H-pyrazol-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole and triazole moiety connected through a methylene bridge, with a molecular formula of and a molecular weight of 206.25 g/mol. Its unique structure allows for diverse interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that 3,5-Dimethyl-1-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)-1H-pyrazol-4-amine exhibits significant antimicrobial activity . The mechanism is hypothesized to involve inhibition of bacterial enzymes or disruption of cell membrane integrity.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 31.25 µg/mL |

| Gram-negative bacteria | Further studies needed |

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent . It appears to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | Induction of apoptosis |

| Jurkat (T-cell leukemia) | <10 | Cell cycle arrest |

The compound's biological activity is believed to stem from its interaction with specific enzymes or receptors within biological systems. For instance:

- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Binding : The compound could bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various pyrazole derivatives, including our compound. Results demonstrated that it effectively inhibited the growth of several bacterial strains, supporting its potential as an antibiotic candidate .

Study 2: Cancer Cell Line Testing

In vitro testing on A431 and Jurkat cells revealed that the compound significantly reduced cell viability at low concentrations. The study concluded that its dual-action mechanism—targeting both cell cycle progression and apoptosis—makes it a promising candidate for further development in cancer therapy .

Q & A

Q. What synthetic methodologies are reported for preparing 3,5-Dimethyl-1-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)-1H-pyrazol-4-amine, and how can reaction parameters be optimized for scalability?

- Methodological Answer : Synthesis involves multi-step alkylation and cyclization. For alkylation, react 3,5-dimethylpyrazole with 1-methyl-1H-1,2,4-triazol-5-ylmethyl chloride using NaH in DMF at 70–80°C . Cyclization typically employs hydrazine derivatives with diketones under acidic conditions (e.g., HCl in ethanol) . Scalability improvements include using slow reagent addition and column chromatography for purification .

| Step | Key Parameters | Optimization Strategies |

|---|---|---|

| Alkylation | DMF solvent, NaH (1.2 equiv), 70°C | Controlled reagent addition |

| Cyclization | HCl catalyst, ethanol reflux | Gradient solvent purification |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methyl groups (δ ~2.3–2.5 ppm) and triazole protons (δ ~7.8–8.2 ppm). Coupling patterns distinguish pyrazole and triazole rings .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 263.2) and fragmentation patterns .

- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., S(6) motif) and packing interactions .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity and binding mechanisms of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or cytochrome P450). Focus on triazole’s nitrogen atoms as hydrogen bond donors .

- DFT Calculations : Apply B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- QSAR Models : Correlate substituent electronegativity (e.g., methyl vs. fluoro groups) with bioactivity data from analogous pyrazoles .

Q. How can contradictions in reported biological activity data across assays be systematically addressed?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values (e.g., 5–20 µM ranges) and assess potency variability .

- Off-Target Screening : Employ kinome-wide profiling or thermal shift assays to identify non-specific interactions .

Q. What experimental designs are suitable for evaluating the environmental stability and ecotoxicological impact of this compound?

- Methodological Answer :

- Abiotic Degradation : Conduct hydrolysis studies at pH 4–9 and UV exposure to track degradation half-lives (e.g., t₁/₂ = 12–48 hours) .

- Biotic Transformation : Use soil microcosms with LC-MS/MS to identify metabolites (e.g., demethylated or hydroxylated derivatives) .

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .

| Test System | Key Endpoints | Reference Method |

|---|---|---|

| Hydrolysis (pH 7) | Half-life, degradation products | OECD Guideline 111 |

| Soil Microcosms | Metabolite profiling | ISO 11266-1 |

Methodological Tools Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.